(2,3-dimethylphenyl)methanethiol
Description
(2,3-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol. It consists of a methanethiol (-CH₂SH) group attached to a 2,3-dimethyl-substituted benzene ring. Thiols like this are critical in organic synthesis, flavor chemistry (e.g., Maillard reaction intermediates), and bioactive natural products .
Properties
CAS No. |
1518309-77-7 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-Dimethylphenyl)methanethiol can be synthesized through several methods. One common method involves the reaction of a hydrosulfide anion with an alkyl halide . Another method includes the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol . These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under the presence of triethanolamine and magnesium chloride anhydrous . The resulting product is hydrolyzed with sulfuric acid to obtain 1-(2,3-dimethylphenyl)ethanone, which is then reduced to produce this compound .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides (RSSR) using mild oxidizing agents.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Major Products Formed
Oxidation: Disulfides (RSSR)
Reduction: Corresponding hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(2,3-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavors and fragrances.
Mechanism of Action
The mechanism of action of (2,3-dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. In biological systems, it can be rapidly degraded by methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1), producing hydrogen sulfide (H₂S) and hydrogen peroxide (H₂O₂) . These products can exert pleiotropic effects on signaling pathways, depending on their concentration and cellular localization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [(2,3-dimethylphenyl)methanethiol] with three structurally related methanethiol derivatives, emphasizing substituent effects and applications:
Key Comparative Insights:
Substituent Effects on Acidity and Reactivity :
- Electron-donating methyl groups in this compound lower thiol acidity compared to halogenated analogs, reducing its propensity for deprotonation and nucleophilic reactions. In contrast, chloro and difluoro substituents increase acidity, making these derivatives more reactive in thiol-disulfide exchange or metal coordination .
- Steric hindrance from the 2,3-dimethyl groups may impede access to the thiol group, slowing oxidation or alkylation reactions relative to less hindered analogs.
Biological Activity: The indole-linked methanethiol from Streptomyces olivaceus () highlights how aromatic heterocycles enhance bioactivity, such as hypoglycemic effects.
Applications in Flavor and Fragrance :
- Methanethiol derivatives participate in Maillard reactions , generating sulfur-containing flavor compounds (e.g., dimethyl disulfides) in fermented foods . The volatility and stability of this compound may differ from halogenated analogs due to substituent effects, influencing its suitability in flavor formulations.
Synthetic Methods: Thiols are commonly synthesized via nucleophilic substitution of benzyl halides with thiourea or via Grignard reactions. notes NaOH/ethanol as a typical medium for thioether synthesis, suggesting analogous routes for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
